molecular formula C6H9F3N2O3S B040891 1,3-Dimethylimidazolium trifluoromethanesulfonate CAS No. 121091-30-3

1,3-Dimethylimidazolium trifluoromethanesulfonate

Cat. No.: B040891
CAS No.: 121091-30-3
M. Wt: 246.21 g/mol
InChI Key: WLQRTXOOEGUPJY-UHFFFAOYSA-M
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Preparation Methods

1,3-Dimethylimidazolium trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dimethylimidazole with trifluoromethanesulfonic acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

1,3-Dimethylimidazolium trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dimethylimidazolium trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-dimethylimidazolium trifluoromethanesulfonate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and metal ions, through electrostatic interactions. These interactions can influence the stability and reactivity of the target molecules, making the compound useful in catalysis and other applications .

Comparison with Similar Compounds

1,3-Dimethylimidazolium trifluoromethanesulfonate is unique compared to other similar compounds due to its specific ionic properties and stability. Similar compounds include:

  • 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
  • 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
  • 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate

These compounds share similar ionic properties but differ in their alkyl chain lengths, which can influence their solubility, melting points, and other physical properties .

Properties

IUPAC Name

1,3-dimethylimidazol-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2.CHF3O3S/c1-6-3-4-7(2)5-6;2-1(3,4)8(5,6)7/h3-5H,1-2H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQRTXOOEGUPJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557670
Record name 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121091-30-3
Record name 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethylimidazolium trifluoromethanesulfonate
Reactant of Route 2
1,3-Dimethylimidazolium trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
1,3-Dimethylimidazolium trifluoromethanesulfonate

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